molecular formula C7H2Cl2F4S B1410124 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene CAS No. 1806281-50-4

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene

Cat. No. B1410124
CAS RN: 1806281-50-4
M. Wt: 265.05 g/mol
InChI Key: XKASGSJFXYGBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene, commonly referred to as DFTB, is a halogenated aromatic compound that is used as an intermediate in the production of pharmaceuticals and other organic compounds. DFTB is a colorless liquid with a low melting point and a high boiling point. It is also a very stable compound and is not easily decomposed. DFTB is a versatile compound that can be used in a variety of applications, from synthesis to research.

Mechanism of Action

DFTB is a halogenated aromatic compound, which means that it can react with other compounds to form new compounds. The reaction of DFTB with other compounds is typically a substitution reaction, in which the halogen atom of the DFTB molecule is replaced by another atom. This type of reaction is known as a nucleophilic substitution reaction, and is the most common reaction mechanism for DFTB.
Biochemical and Physiological Effects
DFTB is a halogenated aromatic compound, and as such, it can have both biochemical and physiological effects on the body. In the body, DFTB can act as an enzyme inhibitor, which means that it can interfere with the activity of enzymes. Additionally, DFTB can act as an antioxidant, meaning that it can scavenge free radicals and prevent oxidative damage. DFTB can also have effects on the metabolism of hormones, drugs, and other compounds, as well as on the immune system.

Advantages and Limitations for Lab Experiments

DFTB has several advantages for use in laboratory experiments. One advantage is that it is a very stable compound and is not easily decomposed. Additionally, DFTB is a colorless liquid with a low melting point and a high boiling point, making it easy to work with in the lab. Furthermore, DFTB is a versatile compound that can be used in a variety of applications, from synthesis to research.
However, there are also some limitations to using DFTB in laboratory experiments. For example, DFTB is a halogenated aromatic compound, which means that it can react with other compounds to form new compounds. This can make it difficult to control the reaction and can lead to unwanted side products. Additionally, DFTB can act as an enzyme inhibitor, which can interfere with the activity of enzymes in the body.

Future Directions

There are several potential future directions for the use of DFTB in research and development. One potential direction is the use of DFTB in the synthesis of new drugs and other organic compounds. Additionally, DFTB could be used to develop new polymers, such as polystyrene, polycarbonate, and polyurethane. Furthermore, DFTB could be used to develop new enzyme inhibitors, which could be used to treat diseases such as cancer and Alzheimer's. Finally, DFTB could be used to develop new antioxidants, which could be used to protect against oxidative damage.

Scientific Research Applications

DFTB is widely used in scientific research as a reagent for the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics, and other organic compounds. Additionally, DFTB is used as a starting material for the synthesis of other halogenated aromatic compounds. DFTB has also been used in the synthesis of polymers, such as polystyrene, polycarbonate, and polyurethane.

properties

IUPAC Name

1,5-dichloro-3-fluoro-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKASGSJFXYGBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)SC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene
Reactant of Route 2
Reactant of Route 2
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene
Reactant of Route 3
Reactant of Route 3
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene
Reactant of Route 4
Reactant of Route 4
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene
Reactant of Route 5
Reactant of Route 5
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene
Reactant of Route 6
Reactant of Route 6
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.